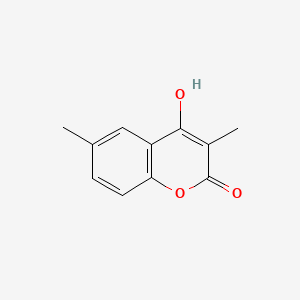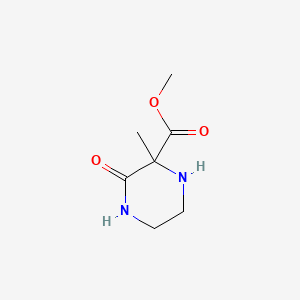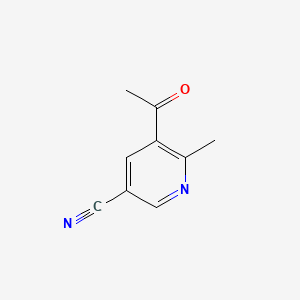
3,6-二甲基-4-羟基香豆素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dimethyl-4-hydroxycoumarin is a derivative of 4-hydroxycoumarin . It belongs to the 4-hydroxycoumarin class of compounds, which are known for their versatile heterocyclic scaffolds and are frequently applied in the synthesis of various organic compounds .
Synthesis Analysis
4-Hydroxycoumarin derivatives, including 3,6-Dimethyl-4-hydroxycoumarin, are principal starting materials in the area of organic synthesis . They are synthesized via multicomponent reactions . For instance, 3-aminocoumarins are synthesized via an amidation reaction as a key step from 3-aminocoumarin or 4-hydroxy-3-aminocoumarin .Molecular Structure Analysis
4-Hydroxycoumarin is a coumarin derivative with a hydroxyl group at the 4-position . It possesses both electrophilic and nucleophilic properties. The most significant reactivity is the nucleophilicity of the carbon atom at position 3 .Chemical Reactions Analysis
4-Hydroxycoumarin-based compounds are important due to their biological and pharmaceutical activities . They have shown a broad spectrum of pharmacological and physiological activities .科学研究应用
抗菌活性:4-羟基香豆素衍生物,包括3,6-二甲基-4-羟基香豆素,显示出显著的抗菌活性。例如,某些合成的衍生物对革兰氏阳性细菌,如芽孢杆菌和葡萄球菌,表现出抗菌活性,而对念珠菌的活性较弱。然而,它们对大肠杆菌和铜绿假单胞菌等一些革兰氏阴性细菌没有显示出抗菌活性(Završnik等,2008)。
药物开发中的生物学意义:包括4-羟基香豆素在内的各种香豆素衍生物已被合成并评估其生物学意义,其中包括它们的抗菌活性。这项研究对于新抗菌化合物的开发至关重要(Hamdi et al., 2006)。
多样的分子应用:在三组分反应中使用4-羟基香豆素会产生具有潜在应用于分子多样性的不同产物。这项研究展示了4-羟基香豆素在化学反应中的多功能性(Bharti & Parvin,2015)。
抗癌性能:某些香豆素衍生物,如7-羟基香豆素,显示出显著的抗癌效果,例如对顺铂耐药性卵巢癌细胞的作用。这表明香豆素衍生物在癌症治疗中的潜力(Wang & Wang, 2022)。
合成和抗菌活性:合成香豆素衍生物,包括4-羟基香豆素,已导致产生具有显著抗菌活性的化合物,这些化合物可能在治疗传染病中有用(Lin et al., 2012)。
香豆素衍生物的化学和生物性质:已对各种香豆素衍生物的合成和化学生物性质进行了研究,包括6-乙氧基-4-甲基香豆素。这些研究探讨了它们在药物化学中的潜在应用(Çelikezen等,2020)。
抗病毒活性:已合成并评估了一些4-羟基香豆素衍生物的抗病毒活性,展示了它们作为治疗剂对抗各种病毒感染的潜力(Završnik等,2011)。
作用机制
Target of Action
3,6-Dimethyl-4-hydroxycoumarin, also known as 4-hydroxy-3,6-dimethylchromen-2-one, is a derivative of coumarin . The primary target of this compound is vitamin K 2,3-epoxide reductase in the liver microsomes . This enzyme plays a crucial role in the vitamin K cycle, which is essential for the synthesis of several clotting factors.
Mode of Action
The compound interacts with its target by acting as an antagonist . This means it binds to the enzyme and inhibits its function.
Biochemical Pathways
The compound affects the vitamin K cycle, a biochemical pathway crucial for blood clotting . By inhibiting the function of vitamin K 2,3-epoxide reductase, the compound disrupts the cycle, leading to a decrease in the synthesis of clotting factors. This can have downstream effects such as anticoagulation .
Pharmacokinetics
Like other coumarin derivatives, it is likely to be well-absorbed in the gastrointestinal tract and metabolized in the liver . Its bioavailability may be influenced by factors such as the presence of food in the stomach and individual differences in metabolism.
Result of Action
The primary result of the compound’s action is anticoagulation . By inhibiting the synthesis of clotting factors, it can prevent the formation of blood clots. This makes it potentially useful in the treatment of conditions characterized by excessive or undesirable clotting .
Action Environment
The action of 3,6-Dimethyl-4-hydroxycoumarin can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds, such as metal ions, can also influence its action . It is also important to note that the compound’s action can be affected by the individual’s metabolic rate and the presence of other medications .
安全和危害
未来方向
4-Hydroxycoumarins are some of the most versatile heterocyclic scaffolds and are frequently applied in the synthesis of various organic compounds . They are important among heterocyclic structures due to their biological and pharmaceutical activities . Therefore, the future directions of 3,6-Dimethyl-4-hydroxycoumarin could involve further exploration of its synthesis methods, biological evaluation, and fluorescence study .
生化分析
Biochemical Properties
4-Hydroxycoumarin possesses both electrophilic and nucleophilic properties . The most significant reactivity is the nucleophilicity of the carbon atom at position 3 . The oxygen atom of the hydroxyl group remains the main site for attack by acylating and alkylating agents .
Cellular Effects
4-Hydroxycoumarin has been shown to have effects on HepG2 cells, a type of hepatocellular carcinoma cell . It was found to decrease the proliferation and viability of HepG2 cells . Additionally, it increased the adhesion of these cells .
Molecular Mechanism
It is known that 4-Hydroxycoumarin derivatives can interact with various enzymes and proteins . For example, they have been employed as anticoagulants, antibacterials, antifungals, antivirals, antitumor agents, antiprotozoal agents, insecticides, antimycobacterials, antimutagenics, antioxidants, anti-inflammatory agents, HIV protease inhibitors, and tyrosine kinase inhibitors .
Temporal Effects in Laboratory Settings
It is known that 4-Hydroxycoumarin undergoes reactions with hydroxyl radicals in environmental conditions .
Metabolic Pathways
4-Hydroxycoumarin is involved in various metabolic pathways . It can undergo reactions such as hydroxylation, methylation, and glycosylation, which may lead to altered biological activities compared with the parent compound .
属性
IUPAC Name |
4-hydroxy-3,6-dimethylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-6-3-4-9-8(5-6)10(12)7(2)11(13)14-9/h3-5,12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJOEAKMUSWNRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60715865 |
Source


|
| Record name | 4-Hydroxy-3,6-dimethyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60715865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118157-94-1 |
Source


|
| Record name | 4-Hydroxy-3,6-dimethyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60715865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride](/img/structure/B568620.png)
![4,8-Methanopyrrolo[3,4-d]azepine](/img/structure/B568621.png)


![Tetrahydro-1H-pyrrolo[3,4-b]pyrazine-5,7(6H,7aH)-dione](/img/structure/B568629.png)
![[2-(1H-Indol-3-yl)-1-methyl-ethyl]-hydrazine](/img/structure/B568630.png)

![Cyclobuta[b][1,2]oxazolo[4,5-e]pyridine](/img/structure/B568639.png)

